molecular formula C6H7Cl2FN2 B2562952 (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride CAS No. 1646565-99-2

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Cat. No.: B2562952
CAS No.: 1646565-99-2
M. Wt: 197.03
InChI Key: KYDOWBSEDZUXAG-UHFFFAOYSA-N
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Description

Early Development of Pyridine Chemistry

Pyridine derivatives have been pivotal in organic synthesis since their isolation from coal tar in the 19th century. The Hantzsch pyridine synthesis (1881), using β-keto acids, aldehydes, and ammonia, marked a foundational advance. Later, the Chichibabin synthesis (1924) enabled scalable production of pyridines from aldehydes and ammonia, with catalysts like alumina and silica.

Synthetic Method Key Components Yield Applications
Hantzsch Synthesis Acetoacetate, formaldehyde, NH₃ Moderate Pyridine derivatives, agrochemicals
Chichibabin Synthesis Aldehydes, NH₃, catalysts ~30% Industrial pyridine production

These methods established pyridine as a cornerstone in heterocyclic chemistry, enabling the development of halogenated variants like (4-chloro-3-fluoropyridin-2-yl)methanamine hydrochloride.

Evolution of Halogenated Pyridinamines

Halogen substitution on pyridine rings enhances electronic and steric properties, critical for drug-target interactions. Fluorine’s electron-withdrawing effects and chlorine’s steric bulk are exploited in modern synthesis. Early work focused on chlorinated pyridines (e.g., chlorpyrifos), while fluorinated derivatives emerged later as metabolically stable motifs.

Properties

IUPAC Name

(4-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-10-5(3-9)6(4)8;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDOWBSEDZUXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646565-99-2
Record name (4-chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride typically involves the reaction of 4-chloro-3-fluoropyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using crystallization or recrystallization techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include amines or other reduced nitrogen-containing compounds.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate the development of drugs with enhanced biological activity and selectivity. The presence of chlorine and fluorine atoms on the pyridine ring contributes to its unique chemical properties, making it suitable for targeting specific biological pathways .

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential in treating infections and other diseases. For instance, derivatives of similar pyridine compounds have shown efficacy against Plasmodium species, the causative agents of malaria. The effectiveness is often quantified using EC50 values, which measure the concentration required to achieve half-maximal effect .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific molecular targets allows researchers to explore its role in modulating biological functions. The unique substitution pattern on the pyridine ring enhances its binding affinity to various enzymes and receptors .

Case Study: Antiparasitic Activity

A notable case study highlighted the antiparasitic properties of pyridine derivatives, including this compound. In vitro studies demonstrated that modifications to the structure could improve potency against P. falciparum, with certain derivatives achieving low EC50 values (e.g., 80 nM) indicating strong biological activity.

Materials Science

Development of New Materials

In materials science, this compound is explored for its potential in developing new materials with specific electronic or optical properties. Its chemical structure allows for modifications that can lead to materials suitable for various applications, including sensors and electronic devices .

Laboratory Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-fluoropyridine with methanamine in the presence of hydrochloric acid. Key parameters include:

ParameterDetails
TemperatureRoom temperature
SolventEthanol or methanol
CatalystsNone required

Industrial Production

For industrial applications, the synthesis methods are scaled up using batch reactors, followed by purification through crystallization or recrystallization techniques. Quality control measures ensure that the final product meets purity standards.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

(4-Fluoropyridin-2-yl)methanamine Hydrochloride (CAS 1241725-81-4)

  • Structure : Fluorine at pyridine position 4, methanamine at position 2.
  • Molecular Formula : C₆H₈ClFN₂.
  • Molecular Weight : 162.59 g/mol.
  • Key Differences : The absence of chlorine and differing halogen positions reduce steric and electronic effects compared to the target compound. This analog is primarily used in pharmaceutical intermediates .

(2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride (CID 72214383)

  • Structure : Chlorine at position 2, fluorine at position 3, methanamine at position 4 (positional isomer of the target compound).
  • Molecular Formula : C₆H₆ClFN₂·HCl.
  • No melting point or solubility data are available .

1-[4-(Difluoromethyl)pyridin-2-yl]methanamine Dihydrochloride

  • Structure : Difluoromethyl group at pyridine position 4.
  • Molecular Formula : C₇H₁₀Cl₂F₂N₂.
  • Molecular Weight : 231.07 g/mol.

Heterocyclic Variants

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)

  • Structure : Thiazole core with 4-chlorophenyl and methanamine groups.
  • Molecular Formula : C₁₀H₉ClN₂S·HCl.
  • Molecular Weight : 261.17 g/mol.
  • Physical Properties : Melting point 268°C.

(3-Chloropyrazin-2-yl)methanamine Hydrochloride

  • Structure : Pyrazine core with chlorine at position 3 and methanamine at position 2.
  • Molecular Formula : C₅H₆ClN₃·HCl.
  • Applications : Widely used in pharmaceuticals due to the pyrazine ring’s dual nitrogen atoms, which improve solubility and receptor affinity .

Non-Heterocyclic Analogs

(4-Fluoro-3-nitrophenyl)methylamine Hydrochloride

  • Structure : Benzene ring with fluorine (position 4), nitro (position 3), and methanamine groups.
  • Molecular Formula : C₇H₈ClFN₂O₂.
  • Molecular Weight : 206.60 g/mol.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects and oxidative instability, limiting its utility compared to halogenated pyridines .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
(4-Chloro-3-fluoropyridin-2-yl)methanamine HCl Pyridine 4-Cl, 3-F, 2-methanamine C₆H₆ClFN₂·HCl ~162.59 Pharmaceutical intermediates
(4-Fluoropyridin-2-yl)methanamine HCl Pyridine 4-F, 2-methanamine C₆H₈ClFN₂ 162.59 Research reagents
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-chlorophenyl, 4-methanamine C₁₀H₉ClN₂S·HCl 261.17 High melting point (268°C)
(3-Chloropyrazin-2-yl)methanamine HCl Pyrazine 3-Cl, 2-methanamine C₅H₆ClN₃·HCl 179.04 Enhanced solubility in APIs
(4-Fluoro-3-nitrophenyl)methylamine HCl Benzene 4-F, 3-NO₂, methylamine C₇H₈ClFN₂O₂ 206.60 Irritant, limited stability

Key Findings and Implications

Positional Isomerism : Substitution patterns on pyridine (e.g., chlorine at position 4 vs. 2) significantly alter electronic properties and biological activity .

Heterocycle Impact : Thiazole and pyrazine analogs exhibit distinct hydrogen-bonding and solubility profiles, making them suitable for different therapeutic targets .

Halogen Effects: Fluorine and chlorine improve metabolic stability but may increase toxicity risks compared to non-halogenated analogs .

Q & A

Q. How can synthetic routes for (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride be optimized to enhance yield and purity?

  • Methodological Answer : Optimization involves multi-step strategies:
  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Evidence from analogous pyridine derivatives suggests catalytic systems (e.g., Pd/C) improve halogen retention during amination .
  • Purification : Recrystallization with ethanol/water mixtures or preparative HPLC (C18 columns, 0.1% TFA buffer) enhances purity. For hydrochloride salts, pH-controlled precipitation (pH 4–5) is critical to avoid decomposition .
  • Quality Control : Monitor intermediates via TLC (silica gel, chloroform:methanol 9:1) and confirm final product purity (>98%) by LC-MS (ESI+) and elemental analysis .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
  • NMR : 1^1H/13^13C NMR in DMSO-d6 identifies substituent positions (e.g., fluorine at C3, chlorine at C4). 19^{19}F NMR quantifies fluorine content and detects impurities .
  • HPLC : Reverse-phase HPLC (Acquity BEH C18, 1.7 µm) with UV detection at 254 nm validates purity. Gradient elution (5–95% acetonitrile in 0.1% formic acid) resolves closely related byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]+^+ at m/z 205.0245 (calculated for C6_6H6_6ClFN2_2) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Computational tools and experimental data guide analysis:
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) to model electron density. Fluorine’s electronegativity at C3 deactivates the ring, directing nucleophiles to C2 or C6 positions. Chlorine at C4 further modulates reactivity via inductive effects .
  • Kinetic Studies : Track substitution rates (e.g., with NaN3_3) via 19^{19}F NMR. Compare activation energies (Ea_a) under varying conditions (polar aprotic solvents vs. protic media) to identify optimal reaction pathways .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under oxidative conditions?

  • Methodological Answer : Systematic stability studies are key:
  • Forced Degradation : Expose the compound to H2_2O2_2 (3% v/v, 40°C) and monitor degradation products via LC-MS. Identify major degradants (e.g., pyridine N-oxide) and correlate with pH-dependent hydrolysis pathways .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 12 weeks. Use Arrhenius plots to extrapolate shelf-life. Contradictions often arise from trace metal impurities (e.g., Fe3+^{3+}) accelerating decomposition; chelating agents (EDTA) mitigate this .

Q. How can regioselective functionalization of the pyridine core be achieved to expand the compound’s utility in medicinal chemistry?

  • Methodological Answer : Leverage directed ortho-metalation (DoM) or cross-coupling:
  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the methanamine group, enabling regioselective C-H functionalization (e.g., Suzuki-Miyaura coupling at C5) .
  • Protection/Deprotection : Protect the amine as a Boc derivative to prevent unwanted side reactions during halogenation or amidation steps. Final HCl treatment regenerates the hydrochloride salt .

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